(4-Amino-3-nitrophenyl)(phenyl)methanol
Overview
Description
“(4-Amino-3-nitrophenyl)(phenyl)methanol” is a chemical compound with the molecular formula C13H12N2O3 and a molecular weight of 244.25 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a phenyl group attached to a methanol group, which is further connected to a 4-amino-3-nitrophenyl group . The exact structure can be determined using various spectroscopic techniques.Physical and Chemical Properties Analysis
“this compound” is a solid at room temperature . It has a predicted melting point of 164.83°C and a predicted boiling point of approximately 457.1°C at 760 mmHg . The compound has a predicted density of approximately 1.3 g/cm3 and a refractive index of 1.67 .Scientific Research Applications
Photoaffinity Labeling via Nitrenium Ion Chemistry
One significant application of compounds related to "(4-Amino-3-nitrophenyl)(phenyl)methanol" involves photoaffinity labeling via nitrenium ion chemistry. Research by Valentyna D. Voskresenska et al. (2009) delves into the photochemical behavior of phenyl azides with electron-donating substituents, such as 4-amino-3-nitrophenyl azide. They found that these compounds form nitrenium ions upon photoexcitation, which are highly reactive and can be used for cross-linking in photoaffinity labeling applications Valentyna D. Voskresenska et al., 2009.
Solvatochromism and Solvatochromic Switches
Another research domain is the study of solvatochromism and the use of related compounds as solvatochromic switches. L. G. Nandi et al. (2012) synthesized nitro-substituted 4-[(phenylmethylene)imino]phenolates, demonstrating their application in probing solvent mixtures and showcasing a reversal in solvatochromism. These findings suggest potential applications in sensing and molecular electronics L. G. Nandi et al., 2012.
Organic Synthesis and Reactivity Studies
In organic synthesis, the active ester and captodative olefins derived from nitro-substituted phenyl compounds have been explored for various synthetic applications. B. Roose et al. (2010) discussed the synthesis and reactivity of α-cyano-4-nitrostyrene-β-yl acetate, highlighting its potential in creating novel organic molecules B. Roose et al., 2010.
Spectroscopic Behavior and Electronic Spectra
Research into the electronic spectra and solvatochromic behavior of ortho-substituted phenols, including compounds related to "this compound," has been conducted to understand the effects of different substituents on phenolic compounds. Samuel Tetteh et al. (2018) provided insights into how these substituents affect solvatochromism, which can be applied in the development of new optical materials and sensors Samuel Tetteh et al., 2018.
Properties
IUPAC Name |
(4-amino-3-nitrophenyl)-phenylmethanol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O3/c14-11-7-6-10(8-12(11)15(17)18)13(16)9-4-2-1-3-5-9/h1-8,13,16H,14H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBDIHFMPEGTCBK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC(=C(C=C2)N)[N+](=O)[O-])O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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